
11-Phosphonoundecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Phosphonoundecyl acrylate is a bifunctional ligand . It forms a self-assembled monolayer (SAM) on a variety of substrates . It binds with the surface metal atoms by attaching the phosphonic acid head groups . It is used for tuning of surface energy, wetting, and work function of metal oxides .
Molecular Structure Analysis
The molecular formula of 11-Phosphonoundecyl acrylate is C14H27O5P . It has a molecular weight of 306.33 . The SMILES string representation is O=C(C=C)OCCCCCCCCCCP(O)(O)=O .Physical And Chemical Properties Analysis
11-Phosphonoundecyl acrylate is a powder . The specific physical and chemical properties are not detailed in the retrieved sources.Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
915376-49-7 |
|---|---|
Molekularformel |
C14H27O5P |
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
11-prop-2-enoyloxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18) |
InChI-Schlüssel |
RLAKYYIYWIWCED-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



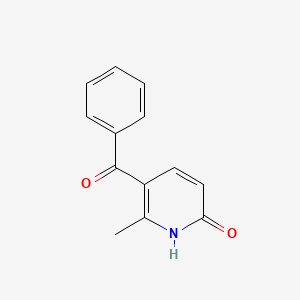
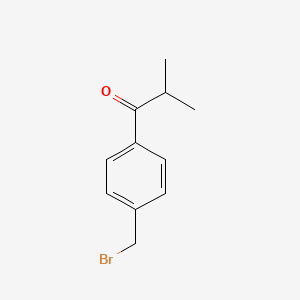
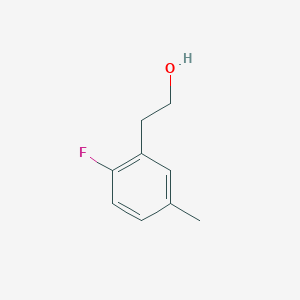
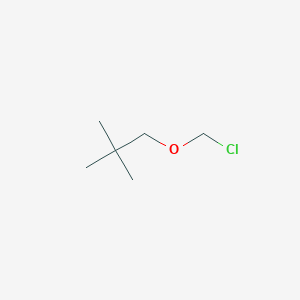
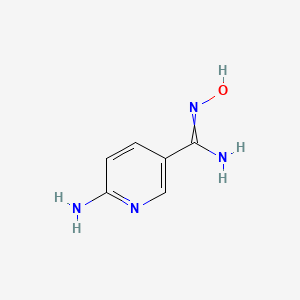
![7-[4-(phenylsulfonyl)butoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8753752.png)
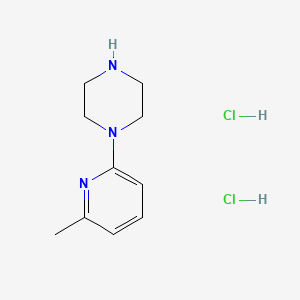
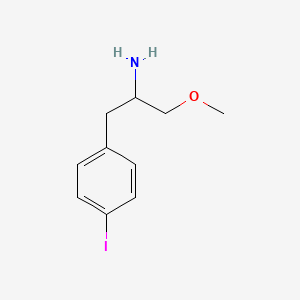
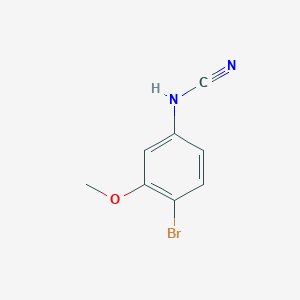
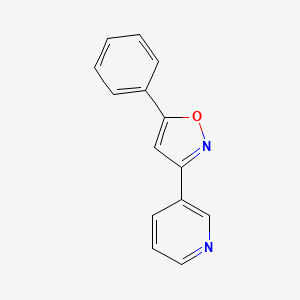
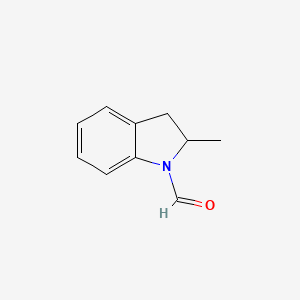
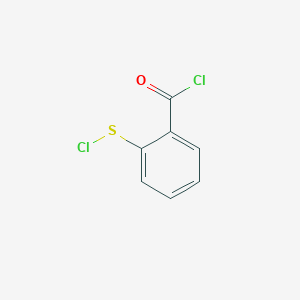
![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)